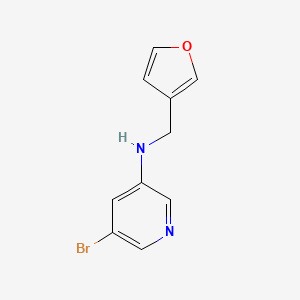

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine

Description

Properties

CAS No. |

767342-27-8 |

|---|---|

Molecular Formula |

C10H9BrN2O |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-10(6-12-5-9)13-4-8-1-2-14-7-8/h1-3,5-7,13H,4H2 |

InChI Key |

SMEMTDGCWSAVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1CNC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while the pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridin-3-amines.

Oxidation Reactions: Products include furanones and other oxidized derivatives.

Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated promising applications in antimicrobial and anticancer research . Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that derivatives of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine exhibit significant antibacterial properties. For instance, compounds with similar structures have shown efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-beta-lactamase. This suggests potential applications in treating multi-drug resistant bacterial infections.

- Anticancer Properties : The compound has been evaluated for its activity against various cancer cell lines. Preliminary studies suggest that it may inhibit protein tyrosine kinases, which are critical in cancer progression. Specific derivatives have shown enhanced inhibitory activity against cancer cells, indicating a potential role in cancer therapeutics .

Biochemical Applications

In biochemistry, 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine has been investigated for its enzyme inhibition capabilities.

- Collagen Prolyl-4-Hydroxylase Inhibition : Certain derivatives of this compound have been identified as potent inhibitors of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. This inhibition could have implications for diseases related to collagen metabolism, such as fibrosis.

Drug Discovery and Development

The unique structure of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine makes it a valuable candidate in drug discovery:

- Molecular Docking Studies : The compound has been subjected to molecular docking studies to assess its potential as an anti-HIV agent. These studies help identify how the compound interacts with viral proteins, paving the way for the development of new antiviral drugs.

Synthetic Applications

The reactivity of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine makes it suitable for various synthetic transformations:

- Alkene Hydromethylation : This compound can facilitate formal anti-Markovnikov alkene hydromethylation when used with alkyl boronic esters, showcasing its utility in synthetic organic chemistry. This reaction is valuable for creating complex organic molecules with specific functional groups.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituents, synthetic yields, solubility, and functional properties.

Table 1: Comparative Analysis of Pyridin-3-amine Derivatives

Key Observations:

Substituent Effects on Reactivity and Solubility :

- Furan vs. Imidazole : The furan substituent in the target compound may confer lower solubility in polar solvents (e.g., MeCN) compared to imidazole derivatives due to reduced hydrogen-bonding capacity .

- Aliphatic vs. Aromatic Substituents : Cyclobutylmethyl and cyclopentyl groups enhance lipophilicity but may reduce solubility in aqueous media, whereas sulfonamide groups (e.g., in ) improve solubility in pyridine and DMF .

Synthetic Yields :

- Sulfonamide derivatives (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide) achieve high yields (91%) due to favorable nucleophilic substitution conditions in pyridine .

- Heterocyclic substitutions (e.g., imidazole) are synthesized with high purity (95%), suggesting efficient coupling methodologies .

Imidazole-containing analogs () may exhibit dual pharmacological activity due to the presence of two heterocyclic systems.

Bromine at position 5 stabilizes the pyridine ring via electron withdrawal, which may enhance stability in acidic conditions.

Research Findings and Implications

- Solubility Challenges: Compounds with bulky or non-polar substituents (e.g., cyclobutylmethyl) face solubility limitations in polar solvents like MeCN, often necessitating alternative solvents (e.g., DMF or EtOH) .

- Yield Optimization : The use of anhydrous pyridine in sulfonamide synthesis () highlights the importance of solvent choice and reaction conditions for achieving high yields.

- Pharmacological Potential: Structural analogs with sulfonamide or imidazole groups () suggest that 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine could be modified for targeted enzyme inhibition or antimicrobial activity.

Biological Activity

5-Bromo-N-(furan-3-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a furan ring, and a pyridine moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these functional groups allows for diverse chemical transformations that can enhance biological efficacy.

Biological Activity Overview

Research indicates that 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an anti-neoplastic agent. Structure-activity relationship (SAR) studies indicate that modifications to its functional groups can enhance its effectiveness against specific cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further pharmacological investigations. Its efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria, has been noted.

- Inhibition of Enzymatic Activity : Investigations into the compound's interaction with specific enzymes have shown that it may inhibit certain pathways critical for cell proliferation and survival in cancerous cells .

The biological mechanisms through which 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine exerts its effects are still under investigation. However, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to altered signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine:

- Antitumor Studies : A study on related compounds showed significant inhibition of tumor growth in vitro and in vivo models. The compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

- Antimicrobial Efficacy : A comparative analysis revealed that derivatives of pyridine with furan substituents exhibited enhanced antimicrobial properties against strains like E. coli and S. aureus, suggesting that structural modifications could optimize efficacy.

- Enzyme Inhibition : Research indicated that compounds with similar structures effectively inhibited human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. The SAR analysis showed that specific substitutions led to improved binding affinities and inhibition rates .

Table 1: Biological Activities of 5-Bromo-N-(furan-3-ylmethyl)pyridin-3-amine

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Antimicrobial | Effective against E. coli, S. aureus | |

| Enzyme Inhibition | Inhibition of SIRT2 |

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine?

Methodological Answer: A common approach involves nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting the bromine atom in 5-bromopyridin-3-amine with furan-3-ylmethylamine under palladium catalysis. Microwave-assisted synthesis (e.g., 100–120°C, 1–2 hours) can enhance reaction efficiency, as demonstrated in similar pyridin-3-amine derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : Use and NMR to verify the pyridine ring protons (δ 7.5–8.5 ppm) and furan methylene group (δ 4.0–4.5 ppm). Coupling patterns distinguish substitution positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 267.0 for CHBrNO).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software refines the structure .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential bromine-related toxicity .

- Avoid skin contact; in case of exposure, wash with water for 15 minutes and seek medical advice.

- Store in a cool, dry place, away from oxidizing agents.

Advanced Research Questions

Q. How can low yields in the coupling reaction be optimized?

Methodological Answer: Low yields often stem from steric hindrance or catalyst deactivation. Strategies include:

- Catalyst Screening : Test Pd(PPh), XPhos-Pd-G3, or Ni-based catalysts for improved activity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) or toluene at elevated temperatures (80–100°C) enhance reactivity .

- Additives : Use ligands like BINAP or potassium carbonate to stabilize intermediates.

Q. How does the furan substituent influence regioselectivity in further functionalization?

Methodological Answer: The electron-rich furan ring directs electrophilic substitution to the α-position. Computational studies (DFT) can model charge distribution, while experimental validation via halogenation or nitration reactions (e.g., HNO/HSO) identifies dominant products. Compare results with analogous compounds lacking the furan group .

Q. What analytical methods resolve contradictions in reaction pathway proposals?

Methodological Answer:

- Isotopic Labeling : Use -labeled amines to track intermediates via -NMR.

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps.

- Mechanistic Probes : Introduce radical scavengers (TEMPO) or deuterated solvents to distinguish radical vs. ionic pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from similar pyridin-3-amine derivatives.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.